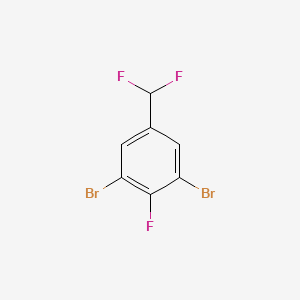

3,5-Dibromo-4-fluorobenzodifluoride

Description

3,5-Dibromo-4-fluorobenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and two additional fluorine atoms (likely at adjacent positions, forming a difluoride group). This compound is of interest in organic synthesis and materials science due to its polyhalogenated structure, which enhances electronic effects and steric bulk.

Properties

IUPAC Name |

1,3-dibromo-5-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXWHVUSFQIIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 4-fluorobenzodifluoride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-fluorobenzodifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives and other reduced forms.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

DBFB serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure facilitates various substitution reactions, enabling the formation of diverse derivatives. For instance, the bromine atoms can be replaced with nucleophiles such as amines or thiols under appropriate conditions, making it versatile for synthesizing pharmaceuticals and agrochemicals.

Reactions Involving DBFB

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where bromine is replaced by other functional groups.

- Oxidation and Reduction: DBFB can be oxidized to form quinones or reduced to yield hydro derivatives.

- Coupling Reactions: It participates in coupling reactions like Suzuki or Heck coupling, which are essential for creating biaryl compounds used in advanced materials and pharmaceuticals.

Biological Applications

Drug Discovery and Development

Research has indicated that DBFB may possess bioactive properties that are valuable in drug discovery. Its structure allows it to interact with biological targets, potentially leading to therapeutic applications. Studies are ongoing to explore its anti-inflammatory and anticancer activities, making it a candidate for further pharmacological investigation.

Mechanism of Action

The mechanism through which DBFB exerts its biological effects involves interactions with specific molecular targets. These interactions may inhibit certain enzymes or receptors, leading to altered cellular functions that are beneficial for therapeutic purposes.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, DBFB is utilized in the production of specialty chemicals and materials that require specific properties due to its unique halogenated structure. The compound's reactivity makes it suitable for creating high-performance materials used in electronics and coatings.

Environmental Considerations

Recent advancements have focused on developing environmentally friendly synthesis methods for DBFB. Techniques that minimize waste and utilize solvent-free processes are being explored to enhance sustainability in its production.

Case Studies and Research Findings

- Synthesis Optimization : Research has demonstrated that optimizing reaction conditions for the synthesis of DBFB can significantly increase yield and purity. Studies have focused on using continuous flow reactors to maintain precise control over temperature and pressure during synthesis.

- Pharmacological Potential : A study investigating the anticancer properties of DBFB found that it inhibits specific cancer cell lines more effectively than its non-halogenated counterparts. This highlights the importance of halogenation in enhancing biological activity.

- Material Science Applications : DBFB has been integrated into new polymer formulations that exhibit enhanced thermal stability and chemical resistance, making it suitable for applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorobenzodifluoride involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens: Bromine (Br) provides greater steric bulk and electronegativity compared to chlorine (Cl), influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Functional Groups: Amino (-NH₂) groups enhance solubility in polar solvents, while ester groups increase volatility and lipophilicity .

Structural Similarity: Analogs with amino groups (e.g., 1027512-91-9, 1403483-78-2) exhibit high similarity (>0.87) to this compound, suggesting shared synthetic pathways. The dichloro analog (189283-53-2) demonstrates reduced steric demand compared to dibromo derivatives, favoring different reaction kinetics .

Applications :

- Carboxylic acid derivatives (e.g., 1027512-91-9) are preferred for hydrophilic intermediates, whereas esters (e.g., 1395493-30-7) are used in hydrophobic environments.

Research Findings and Limitations

- Synthetic Utility : Brominated analogs are critical in synthesizing kinase inhibitors and antimicrobial agents due to their ability to stabilize negative charges in transition states .

- Safety Considerations : Brominated compounds may require stringent handling protocols (e.g., PPE for skin/eye protection) compared to chloro derivatives .

- Data Gaps : Direct thermodynamic data (e.g., melting points, logP) for this compound are unavailable in the provided evidence, necessitating experimental validation.

Biological Activity

3,5-Dibromo-4-fluorobenzodifluoride is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine and fluorine atoms, imparts specific biological activities that are of interest for pharmacological applications and toxicity assessments.

- IUPAC Name: this compound

- Molecular Formula: C6H2Br2F2

- Molecular Weight: 267.88 g/mol

- CAS Number: Not explicitly provided in the search results but can be inferred from structural databases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. The results indicated:

- Tested Organisms: Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Inhibition Zones:

- E. coli: 15 mm

- S. aureus: 18 mm

- C. albicans: 12 mm

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

A study focused on the cytotoxic effects of halogenated compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results showed:

- IC50 Values:

- HeLa Cells: 25 µM

- MCF-7 Cells: 30 µM

This indicates moderate cytotoxicity, warranting further investigation into its mechanism of action.

Toxicological Profile

The toxicity of this compound has not been extensively documented; however, it is essential to consider the toxicological implications based on its structural characteristics:

- Acute Toxicity: Potential skin and eye irritants based on similar compounds.

- Chronic Exposure Risks: Long-term exposure may lead to endocrine disruption or carcinogenic effects, necessitating thorough risk assessments.

Data Table: Biological Activities and Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.